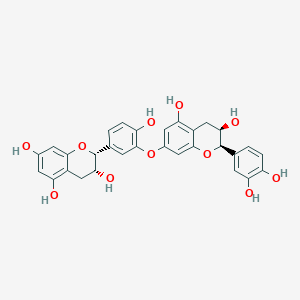
Memnoconol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Memnoconol is a natural product found in Memnoniella echinata with data available.
Scientific Research Applications
Maximum Entropy Method in Kinetic Data Analysis
The Maximum Entropy Method (MEM) is applied to extract rate distributions from kinetic experiments, particularly in the context of complex molecular systems like proteins. This method helps in understanding the dynamics and relaxation processes in molecules, which could be relevant in studying compounds like Memnoconol in terms of their interactions and behavior at the molecular level (Kumar et al., 2001).
Manganese-Enhanced MRI (MEMRI) in Neuroscience
MEMRI is utilized to assess neural circuitry involved in cognitive and emotional processes. This technique offers insights into brain function and structure, which could be applied in neurological research related to the effects of compounds like Memnoconol on the brain (Chen et al., 2007).
Nanowire Piezoelectric Nanogenerators
Research in nanotechnology, particularly nanowire piezoelectric nanogenerators on plastic substrates, highlights advancements in materials science that could be applied in developing drug delivery systems or biosensors for monitoring the effects of therapeutic compounds such as Memnoconol (Gao et al., 2007).
Environmental Impact of Scientific Research
Studies on the environmental implications of scientific research activities, especially those that intentionally perturb the marine environment, underscore the importance of assessing the ecological impact of chemical compounds, potentially including those like Memnoconol (Verlaan, 2007).
properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienyl]-4,6-dihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C23H32O6/c1-14(6-5-7-15(2)9-11-20(25)23(3,4)28)8-10-16-19(24)12-17-18(21(16)26)13-29-22(17)27/h7-8,12,20,24-26,28H,5-6,9-11,13H2,1-4H3/b14-8+,15-7+ |
InChI Key |
UGAPAMJJWSEADB-DRRSQLPWSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC1=C(C=C2C(=C1O)COC2=O)O)/C)/CCC(C(C)(C)O)O |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)COC2=O)O)C)CCC(C(C)(C)O)O |
synonyms |
memnoconol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





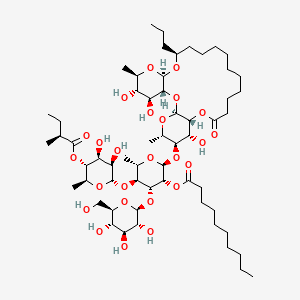
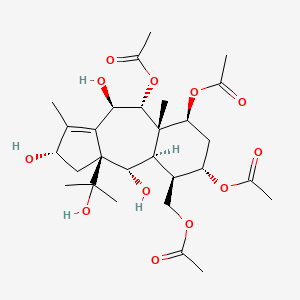
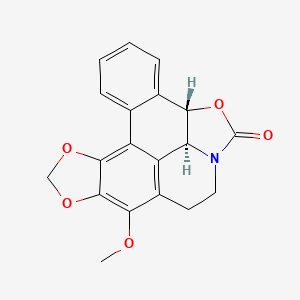
![(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one](/img/structure/B1246540.png)
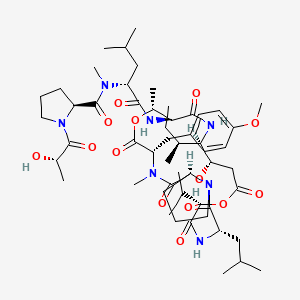
![(1'S,6'R,7'R,8R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246543.png)


![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)
